molecular formula C8H12O B8764465 (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol

(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol

Cat. No.: B8764465
M. Wt: 124.18 g/mol
InChI Key: NLHROWOWTHQMEZ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol is a chiral cyclopropane derivative of high interest in advanced organic synthesis and medicinal chemistry. Its structure combines a strained cyclopropane ring with a terminal alkyne functional group, making it a valuable and versatile bifunctional synthetic building block . The primary research application of this compound is as a key chiral intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The specific (1R,2R) stereochemistry is crucial for directing subsequent stereoselective reactions and for constructing molecules with defined biological activity . For instance, this compound and its derivatives serve as precursors in the synthesis of sophisticated target molecules . The terminal alkyne group is particularly useful for further chemical modifications, most notably in metal-catalyzed coupling reactions, such as the Huisgen cycloaddition ("click chemistry"), to create novel molecular architectures . This product is intended for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,2R)-2-pent-4-ynylcyclopropan-1-ol

InChI

InChI=1S/C8H12O/c1-2-3-4-5-7-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m1/s1

InChI Key

NLHROWOWTHQMEZ-HTQZYQBOSA-N

Isomeric SMILES

C#CCCC[C@@H]1C[C@H]1O

Canonical SMILES

C#CCCCC1CC1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

CAS No. Compound Name Similarity Score Key Structural Differences Applications
1425038-21-6 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate 0.58 Esterified cyclopropanol core with a carbamate-linked amino acid Prodrug formulations, peptide conjugates
151978-58-4 tert-Butyl hex-5-yn-1-ylcarbamate 0.56 Replaces cyclopropanol with a carbamate-protected hex-5-yn-1-amine; lacks hydroxyl group Alkyne-based click chemistry intermediates
287193-00-4 Not specified 0.56 Structural data unavailable; presumed alkyne-substituted cyclopropane derivative Unknown (patent-protected)
255864-58-5 Not specified 0.56 Likely cyclopropane analog with modified alkyne chain or substituents Experimental intermediates

Key Comparative Insights:

Functional Group Influence: The hydroxyl group in (1R,2R)-2-(pent-4-yn-1-yl)cyclopropanol enables hydrogen bonding and esterification (e.g., with amino acids in grazoprevir synthesis) , whereas carbamate analogs (e.g., 151978-58-4) exhibit improved stability but reduced polarity. The pent-4-ynyl chain in the parent compound offers optimal steric and electronic properties for metal-catalyzed coupling reactions, compared to bulkier hex-5-ynyl derivatives .

Synthetic Accessibility: Enzymatic cyclopropanation of this compound via cytochrome P411-mediated reactions has been explored but remains less efficient than traditional cross-coupling strategies . In contrast, tert-butyl carbamate derivatives (e.g., 151978-58-4) are synthesized via straightforward alkylation or protection-deprotection sequences .

Biological Relevance: The stereochemical integrity of this compound is crucial for its antiviral activity in grazoprevir. Structural analogs with altered stereochemistry or substituents (e.g., 1425038-21-6) may retain bioactivity but require rigorous pharmacokinetic validation .

Research Findings and Data

Reactivity and Stability:

  • Thermal Stability: Cyclopropanol derivatives exhibit moderate thermal stability (<150°C), whereas carbamate analogs (e.g., 151978-58-4) are stable up to 200°C due to reduced ring strain .
  • Solubility: this compound has low aqueous solubility (≤1 mg/mL), necessitating formulation with co-solvents. Esterified derivatives (e.g., 1425038-21-6) show improved solubility in polar aprotic solvents .

Q & A

Q. What synthetic methodologies are effective for enantioselective synthesis of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol?

Biocatalytic approaches, particularly cytochrome P411-mediated carbene transfer reactions, enable stereoselective cyclopropanation. This method uses engineered enzymes to transfer carbene groups to alkene substrates, achieving high enantiomeric excess (ee) without requiring chiral auxiliaries. Key steps include optimizing reaction conditions (e.g., pH, temperature) and substrate compatibility to minimize byproducts. For example, the synthesis of the grazoprevir intermediate demonstrates single-step cyclopropanol formation from achiral precursors .

Q. How can X-ray crystallography confirm the absolute configuration of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL/SHELXS) is the gold standard. After crystal growth and data collection, refinement with Flack’s parameter or Rogers’ η helps determine chirality. For nearly centrosymmetric structures, the Flack x parameter is preferred to avoid false chirality assignments . Crystallographic data (e.g., torsion angles, bond lengths) must align with stereochemical descriptors (R/R) in the compound’s IUPAC name.

Q. What analytical techniques are critical for assessing enantiomeric purity post-synthesis?

Chiral HPLC or GC with chiral stationary phases (e.g., cyclodextrin derivatives) separates enantiomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy can validate spatial arrangements, while polarimetry measures optical rotation. Cross-validation with computational models (e.g., DFT for expected [α]D values) ensures consistency .

Advanced Research Questions

Q. How do data contradictions arise in crystallographic refinement, and how can they be resolved?

Discrepancies between experimental data (e.g., intensity metrics) and modeled structures often stem from twinning, disorder, or incomplete data. Use SHELXL’s TWIN/BASF commands to model twinning. For centrosymmetric ambiguities, refine using both Flack x and η parameters; x is less prone to overprecision in near-symmetric systems . Cross-check with spectroscopic data (e.g., NOESY for proximity correlations) resolves residual uncertainties.

Q. What mechanistic insights explain the stereoselectivity of cytochrome P411 in cyclopropanation?

Density functional theory (DFT) studies suggest that the enzyme’s active site stabilizes specific transition states via hydrogen bonding and hydrophobic interactions. The "carbene insertion" mechanism involves a heme-bound iron-carbene intermediate, where steric effects from the protein scaffold dictate the (R,R) configuration. Mutagenesis studies (e.g., altering residues near the active site) can validate these interactions and enhance selectivity .

Q. How can kinetic resolution improve enantiomeric excess in enzymatic synthesis?

Combining synthesis with lipase-catalyzed kinetic resolution separates enantiomers. For example, lipases selectively esterify one enantiomer of a racemic mixture, leaving the desired (1R,2R)-cyclopropanol unreacted. Optimize solvent systems (e.g., tert-butanol for enzyme stability) and monitor reaction progress via chiral chromatography .

Methodological Challenges

Q. Why is achieving high yields in cyclopropanol synthesis challenging, and how can this be mitigated?

Cyclopropanation often competes with side reactions (e.g., dimerization, carbene rearrangement). Strategies include:

  • Using slow substrate addition to minimize carbene accumulation.
  • Adding radical scavengers (e.g., BHT) to suppress undesired pathways.
  • Employing flow chemistry for better heat/stoichiometry control .

Q. How do solvent polarity and temperature influence stereochemical outcomes?

Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in enzymatic reactions, favoring (R,R) configurations. Lower temperatures (e.g., 4°C) reduce thermal motion, enhancing stereochemical fidelity. Solvent screening via Design of Experiments (DoE) identifies optimal conditions .

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